1-Allyl-8-hydroxyquinolinium
Description
Overview of Quinolinium Compounds in Chemical and Biological Contexts
Quinolinium salts, which are derivatives of quinoline (B57606), represent a fascinating class of heterocyclic compounds. researchgate.net Their unique chemical structures have made them a focal point for both synthetic chemists and biologists. researchgate.net These compounds are integral to various natural products, particularly alkaloids, and their synthetic analogs have demonstrated a wide spectrum of biological activities. researchgate.net Research has shown that quinolinium salts and their derivatives exhibit promising antimicrobial, antifungal, antitumor, and anti-inflammatory properties. researchgate.net
In the field of chemical biology, quinolinium compounds are recognized for their fluorescent properties. nih.gov For instance, the alkylation of 6-methoxyquinoline (B18371) results in a quinolinium species that can be quenched by halide ions, making certain quinolinium compounds useful as indicators for chloride ions. nih.gov The versatility of the quinoline ring system allows for various chemical modifications, leading to the development of new derivatives with enhanced and diverse biological activities. researchgate.net
| Property | Description |
| Core Structure | Quinoline, a bicyclic heterocyclic aromatic compound. |
| Derivatives | Quinolinium salts are quaternized forms of quinoline. |
| Natural Occurrence | Found in various natural products, especially alkaloids. researchgate.net |
| Biological Activities | Antimicrobial, antitumor, antifungal, anti-HIV, hypotensive, analgesic, and anti-inflammatory. researchgate.net |
| Applications | Dyes, photosensitizers, coordination compounds, polymeric materials, and biological probes. researchgate.netnih.gov |
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold and its Derivatives in Chemical Research
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in chemical research due to its remarkable properties as a chromophore and its ability to chelate a wide array of metal ions. nih.gov This chelating ability is central to many of its applications, from analytical chemistry, where it is used for the detection of metal ions, to medicinal chemistry. nih.gov
The fusion of a pyridine (B92270) ring with a phenol (B47542) ring in 8-hydroxyquinoline creates a unique electronic environment, making it a versatile building block for the synthesis of new compounds. mdpi.comresearchgate.net Derivatives of 8-HQ have been extensively explored for their potential in developing new therapeutic agents. They have shown significant promise as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govmdpi.com The biological activity of these derivatives is often linked to their metal-chelating properties. nih.gov
Furthermore, the fluorescent nature of 8-hydroxyquinoline and its derivatives has led to their use in the development of fluorescent chemosensors for detecting biologically and environmentally important metal ions like zinc and aluminum. mdpi.com They also find applications as electron carriers in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
| Application Area | Significance of 8-Hydroxyquinoline Scaffold |
| Medicinal Chemistry | Acts as a scaffold for developing anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govmdpi.com |
| Analytical Chemistry | Used for the detection and separation of metal ions due to its excellent chelating properties. nih.gov |
| Materials Science | Employed as electron carriers in OLEDs and as fluorescent chemosensors. mdpi.comresearchgate.net |
| Agriculture | Some derivatives are used as fungicides and insecticides. scispace.com |
Specific Research Focus on 1-Allyl-8-hydroxyquinolinium and Related Allyl-Functionalized Derivatives
The introduction of an allyl group to the 8-hydroxyquinoline scaffold, particularly at the nitrogen atom to form this compound, has been a subject of specific academic inquiry. Early research documented the synthesis of this compound bromide by reacting 8-hydroxyquinoline with allyl bromide. acs.org This work reported the synthesis and some basic properties of the resulting quaternary salt. acs.org
Allyl-functionalized derivatives of 8-hydroxyquinoline have also been investigated for their analytical applications. For example, 7-allyl-8-hydroxyquinoline has been studied for its selectivity and sensitivity towards certain metals, highlighting the continued interest in modifying the 8-hydroxyquinoline core to fine-tune its properties. rsc.org The synthesis of various 7-substituted 8-hydroxyquinoline derivatives, including those with allyl groups, has been explored to create new azo dyes, suggesting potential applications in materials science. derpharmachemica.com The Claisen rearrangement of the allyl ether of 8-hydroxyquinoline is a key step in synthesizing some of these derivatives. derpharmachemica.com
The quaternization of the nitrogen in the quinoline ring, as seen in this compound, can lead to compounds with distinct biological properties. For instance, 8-hydroxyquinolinium-based quaternary cationic surfactants have been synthesized and shown to possess antibacterial activity, with their efficacy being dependent on the length of the alkyl chain. nih.gov This suggests that the allyl group in this compound could play a crucial role in its biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H12NO+ |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-prop-2-enylquinolin-1-ium-8-ol |
InChI |
InChI=1S/C12H11NO/c1-2-8-13-9-4-6-10-5-3-7-11(14)12(10)13/h2-7,9H,1,8H2/p+1 |
InChI Key |
JWPQSPJDWCVDDB-UHFFFAOYSA-O |
SMILES |
C=CC[N+]1=CC=CC2=C1C(=CC=C2)O |
Canonical SMILES |
C=CC[N+]1=CC=CC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 1 Allyl 8 Hydroxyquinolinium and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for characterizing the structural features of 1-Allyl-8-hydroxyquinolinium compounds. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their atomic connectivity and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. azooptics.com ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. azooptics.comsavemyexams.com For this compound bromide, specific chemical shifts in the ¹H and ¹³C NMR spectra confirm the presence of both the quinolinium core and the allyl group. rsc.org
In a study by a Chinese research group, the synthesis and characterization of this compound bromide (AHQB) were detailed. rsc.org The ¹H NMR spectrum in d6-DMSO showed characteristic signals for the allyl group, including a multiplet for the vinyl proton at approximately 6.30 ppm and doublets for the terminal vinyl protons around 5.76 ppm and 5.33 ppm. The protons of the quinolinium ring appeared as a series of multiplets and doublets in the aromatic region, typically between 7.47 ppm and 9.63 ppm. rsc.org A singlet corresponding to the hydroxyl proton was also observed at 12.16 ppm. rsc.org
The ¹³C NMR spectrum of AHQB further supports its structure, with signals corresponding to the carbons of the allyl group and the quinolinium ring. rsc.org For instance, the allylic CH2 carbon appears around 58.44 ppm, while the carbons of the quinoline (B57606) ring resonate at various shifts downfield. rsc.org
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. nih.gov These methods are crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, especially for more complex derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Bromide (AHQB) in d6-DMSO rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| OH | 12.16 (s, 1H) | - |
| Quinolinium H2 | 9.63 (d, 1H) | - |
| Quinolinium H4 | 9.43 (d, 1H) | - |
| Quinolinium H3, H5, H6, H7 | 8.15 (m, 2H), 7.95 (d, 1H), 7.47 (d, 1H) | 151.49, 149.44, 148.38, 134.35, 132.67, 131.04, 128.89, 122.47, 121.53, 120.58, 119.15 |
| Allyl -CH= | 6.30 (m, 1H) | - |
| Allyl =CH₂ | 5.76 (d, 2H), 5.33 (m, 2H) | - |
| Allyl -CH₂- | 5.33 (m, 2H) | 58.44 |
Data sourced from a study on a novel turn-on fluorescent probe. rsc.org
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectra of 8-hydroxyquinoline (B1678124) derivatives typically show characteristic bands for O-H and C=N stretching vibrations. In the case of this compound salts, the presence of the allyl group introduces additional characteristic bands.
The FTIR spectrum of a related compound, 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, showed peaks corresponding to the enolic tautomeric form. researchgate.net For quinazolinone derivatives based on 8-hydroxyquinoline, characteristic FTIR peaks confirm the presence of aromatic rings (1500-1600 cm⁻¹) and aromatic C-H bonds (around 3016 cm⁻¹). physchemres.org The specific vibrational frequencies can be influenced by the nature of the counter-ion and any substituents on the quinolinium ring.
Table 2: General FTIR Spectral Data for 8-Hydroxyquinoline and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3050-3000 |
| Aliphatic C-H (Allyl) | Stretching | ~2970 |
| C=N (Quinoline) | Stretching | ~1610-1580 |
| C=C (Aromatic) | Stretching | ~1600-1450 |
| C-O | Stretching | ~1280-1200 |
This table represents typical ranges and specific values may vary based on the full molecular structure.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HR-MS))
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. mcmaster.ca High-Resolution Mass Spectrometry (HR-MS) offers highly accurate mass measurements, which is crucial for determining the elemental formula of a new compound. nih.govmdpi.com
For this compound bromide, HR-MS can be used to confirm its molecular formula (C₁₂H₁₂BrNO). In a study on a fluorescent probe, the mass spectrum of this compound bromide showed a peak corresponding to the molecular ion, confirming its successful synthesis. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. The structures of various quinoline derivatives have been confirmed using HR-MS. nih.gov
Crystallographic Studies
X-ray Crystallographic Analysis of Related Metal Complexes
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For metal complexes, it provides precise information on coordination geometry, bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the complex's structure and properties.
While specific crystallographic data for metal complexes of the this compound cation are not extensively documented in publicly available literature, the coordination chemistry of the parent ligand, 8-hydroxyquinoline (8-HQ), is well-established. Typically, 8-HQ acts as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. scirp.orgmdpi.com This forms stable five-membered chelate rings. The resulting complexes often exhibit square planar or octahedral geometries, depending on the metal ion and the presence of other ligands. scirp.org For instance, copper(II) is known to form square-planar complexes with two 8-HQ ligands. scirp.org
To illustrate the type of data obtained from such analyses, the crystallographic information for a representative copper(II) complex with a derivative of 8-hydroxyquinoline, bis(5,7-dichloro-8-hydroxyquinolinato)copper(II), is presented below.
Interactive Table: Example Crystallographic Data for a Related 8-Hydroxyquinoline Metal Complex
| Parameter | Value |
| Compound | Bis(5,7-dichloro-8-hydroxyquinolinato)copper(II) |
| Formula | C₁₈H₈Cl₄CuN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 13.03 Å, b = 9.98 Å, c = 14.12 Å |
| β = 104.5° | |
| Coordination Geometry | Distorted Square Planar |
| Cu-O Bond Length | ~1.92 Å |
| Cu-N Bond Length | ~2.01 Å |
| O-Cu-N Angle | ~83° (chelate bite angle) |
Note: The data in this table is representative of a typical 8-hydroxyquinoline complex and is provided for illustrative purposes.
Thermal Analysis Techniques for Compound Characterization
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are invaluable for characterizing the thermal stability, decomposition pathways, and phase transitions of materials like this compound and its derivatives.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for determining thermal transitions such as melting point, glass transition temperature (Tg), and crystallization events. akjournals.com These transitions appear as peaks or shifts in the DSC thermogram.
For a crystalline compound like this compound bromide, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this transition provides the melting temperature, while the area under the peak is proportional to the enthalpy of fusion. In a study on a related derivative, aluminium tris(4-morpholine-8-hydroxyquinoline), DSC was used to determine a high glass transition temperature (Tg) of 196 °C, indicating significant thermal stability of its amorphous state. nii.ac.jp For new compounds, DSC is also a primary tool for assessing purity; impurities typically cause a broadening and depression of the melting peak.
Interactive Table: Representative DSC Data for a Quinolone Derivative
| Parameter | Description | Typical Value Range (°C) |
| Glass Transition (Tg) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. Appears as a step in the baseline. | 150 - 220 |
| Melting Point (Tm) | Temperature at which a crystalline solid transitions to a liquid. Appears as a sharp endothermic peak. | 150 - 300 |
| Decomposition (Td) | Onset temperature at which the compound begins to chemically degrade. Appears as a broad exothermic or endothermic event. | > 300 |
Note: This table illustrates the type of thermal events detectable by DSC, with values based on related heterocyclic compounds. Specific data for this compound is not available.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. The resulting plot of mass versus temperature is called a thermogram. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change versus temperature, showing distinct peaks for each decomposition step.
A TGA analysis of this compound bromide would reveal the temperature at which it begins to decompose. The thermogram would show one or more mass loss steps, corresponding to the sequential loss of fragments such as the allyl group, hydrogen bromide, or the breakdown of the quinoline ring itself. Studies on terpolymers incorporating 8-hydroxyquinoline have used TGA to determine their mode of decomposition and relative thermal stabilities. sit.edu.cn For metal complexes, TGA can reveal the loss of coordinated water molecules or the decomposition of the organic ligands, ultimately leaving a metal oxide residue at high temperatures. researchgate.net
Interactive Table: Hypothetical TGA Decomposition Steps for this compound Bromide
| Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| 1 | 200 - 280 | ~15% | Allyl group |
| 2 | 280 - 400 | ~30% | Hydrogen Bromide (HBr) |
| 3 | > 400 | >45% | Quinoline ring fragmentation |
Note: This table is a hypothetical representation based on the structure of the compound and general decomposition patterns. It is for illustrative purposes only, as specific experimental data is not publicly available.
Coordination Chemistry of 1 Allyl 8 Hydroxyquinolinium and Its Derivatives
Ligand Properties and Metal Chelation Affinity
1-Allyl-8-hydroxyquinolinium belongs to the broader class of 8-hydroxyquinoline (B1678124) derivatives, which are well-established as potent metal ion chelators. scirp.orgnih.gov The fundamental chelating ability stems from the presence of a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline (B57606) ring, creating a bidentate coordination site. scirp.orgwikipedia.org
The chelation of metal ions by this compound occurs through the deprotonation of the hydroxyl group and subsequent coordination of the resulting oxygen anion and the nitrogen atom of the quinoline ring to the metal center. scirp.orgresearchgate.net This forms a stable five-membered chelate ring. The involvement of both oxygen and nitrogen atoms in bond formation with the metal is confirmed by spectroscopic data. scirp.orgscirp.org The formation of these metal complexes is a key feature of 8-hydroxyquinoline and its derivatives, making them effective ligands for a wide array of metal ions. scirp.orgnih.gov
The general structure of 8-hydroxyquinoline highlights its capacity as a monoprotic, bidentate chelating agent with two donor atoms: oxygen and nitrogen. scirp.org This dual-donor system is fundamental to its strong metal-binding capabilities.
Table 1: Donor Atoms in this compound Chelation
| Donor Atom | Role in Chelation |
| Oxygen | Coordinates to the metal ion after deprotonation of the hydroxyl group. |
| Nitrogen | Donates its lone pair of electrons to the metal center. |
This chelation process can lead to the formation of complexes with varying stoichiometries, often in a 1:2 metal-to-ligand ratio, resulting in octahedral or square-planar geometries depending on the metal ion and coordination of other ligands like water molecules. scirp.orgscirp.org
The allyl group (CH₂CHCH₂) attached to the quinoline nitrogen atom can influence the coordination behavior of the ligand. wikipedia.org While the primary coordination still occurs through the nitrogen and oxygen atoms, the allyl group introduces steric bulk around the metal center. This steric hindrance can affect the geometry of the resulting metal complex. rsc.org
Transition-metal allyl complexes are a class of coordination compounds where allyl and its derivatives act as ligands. wikipedia.org The allyl group typically binds to metals in an η³-fashion, involving all three carbon atoms. wikipedia.org However, in the case of this compound, the allyl group is attached to the quinoline backbone and its direct interaction with the metal center is less common than the primary N,O-chelation. The presence of the allyl group can, however, create a specific steric environment that may favor certain coordination geometries or influence the reactivity of the complex.
The allyl ligand is generally classified as an LX-type ligand, contributing three electrons in the neutral ligand model. wikipedia.org While the allyl group in this compound is not directly bonding to the metal in the same way as a simple allyl ligand, its electronic and steric effects are still significant.
Chelation Mechanism via Oxygen and Nitrogen Donor Atoms
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. jchemlett.comacs.org The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.
This compound and its parent compound, 8-hydroxyquinoline, form stable complexes with a wide range of transition metals.
Copper(II), Cobalt(II), and Nickel(II): Complexes with these first-row transition metals have been synthesized and characterized. jchemlett.com Studies on mixed ligand complexes involving 8-hydroxyquinoline and other ligands show that these metals can form stable, often octahedral, complexes. jchemlett.comresearchgate.net For instance, Cu(II) complexes with 8-hydroxyquinoline derivatives have been shown to possess a square-planar geometry, while Co(II) and Ni(II) complexes often adopt an octahedral geometry by coordinating with water molecules. scirp.orgscirp.org
Zinc(II): Zinc(II) readily forms complexes with 8-hydroxyquinoline derivatives. researchgate.net These complexes are often studied for their potential biological and materials applications.
Platinum(II) and Iridium(III): While specific examples with this compound are less common in the provided results, 8-hydroxyquinoline derivatives are known to form complexes with second and third-row transition metals like platinum and iridium. wikipedia.orgpjmhsonline.com For example, tris(allyl)iridium is a known homoleptic allyl complex. wikipedia.org
Ruthenium(IV): Research on related systems, such as Ru(II) complexes with pyridine-quinoline ligands, provides insight into the coordination chemistry of ruthenium with such ligands, suggesting distorted tetrahedral geometries. rsc.org
Iron(III): Iron(III) forms stable complexes with 8-hydroxyquinoline derivatives, and the properties of these complexes, including their redox activity, have been investigated. nih.gov
Silver(I): While not explicitly detailed for this compound, silver complexes with related nitrogen-containing heterocyclic ligands are well-documented.
Table 2: Examples of Characterized Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Geometry | Reference |
| Cu(II) | Square-planar | scirp.orgscirp.org |
| Co(II) | Octahedral | scirp.orgscirp.org |
| Ni(II) | Octahedral | scirp.orgscirp.org |
| Zn(II) | Tetrahedral/Octahedral | researchgate.net |
| Fe(III) | Octahedral | nih.gov |
Mixed ligand complexes, where this compound or a related 8-hydroxyquinoline derivative is one of several different ligands coordinated to a central metal ion, are a significant area of research. jchemlett.comresearchgate.netpjmhsonline.comnih.gov These complexes often exhibit unique properties that are a combination of the characteristics of the individual ligands.
The synthesis of mixed ligand complexes typically involves reacting a metal salt with a primary ligand (e.g., a Schiff base or an amino acid) and then adding 8-hydroxyquinoline or its derivative as a secondary ligand. jchemlett.comnih.gov The stoichiometry is often 1:1:1 (metal:ligand1:ligand2). jchemlett.com
For example, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been prepared using a Schiff base as the primary ligand and 8-hydroxyquinoline as the secondary ligand. jchemlett.com Similarly, dioxouranium(VI) has been used to synthesize mixed ligand complexes with 8-hydroxyquinoline and various amino acids. nih.gov The resulting complexes are often non-electrolytic in nature. jchemlett.comnih.gov
The properties of metal complexes derived from quinoline ligands are highly dependent on the nature and position of substituents on the quinoline ring. wiley.comacs.org These substituents can modify the electronic properties (electron-donating or electron-withdrawing) and steric environment of the ligand, which in turn influences the stability, geometry, and reactivity of the metal complex.
Electronic Effects: The introduction of electron-donating groups (e.g., alkoxy, alkylamine) on the quinoline backbone can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and affecting the redox potential of the complex. wiley.com Conversely, electron-withdrawing groups (e.g., nitro) can decrease the electron density and shift the redox potential to a more positive range. wiley.com
Steric Effects: Bulky substituents on the quinoline ring can create steric hindrance that influences the coordination geometry around the metal ion. rsc.org For example, methyl groups at the 8,6'-positions of a pyridine-quinoline ligand can cause a deviation from planarity in the resulting copper(I) complex. rsc.org
Supramolecular Interactions: Substituents can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of complex supramolecular architectures. acs.org The ability to tune these interactions by varying substituents is crucial for designing materials with specific properties. acs.org
The cytotoxic properties of 2-styryl-8-hydroxy quinolines, for instance, are significantly affected by substituents on both the styryl and quinoline rings, with a hydroxyl group at the 8th position being particularly relevant. acs.org
Structural Elucidation of Coordination Complexes
Determination of Metal Center Geometry and Stereochemistry (e.g., Octahedral)
The geometry of the metal center in complexes with 8-hydroxyquinoline derivatives is heavily influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. A prevalent coordination geometry observed for these types of complexes is octahedral. scirp.orgscirp.orgresearchgate.net
For instance, in complexes with trivalent metals like Chromium(III), three bidentate 8-hydroxyquinolinate ligands coordinate to a single metal center, resulting in a distorted octahedral geometry. mdpi.comnih.gov X-ray diffraction studies of such Cr(III) complexes reveal that the three 8-hydroxyquinolinate ligands arrange themselves in a propeller-like fashion, often in a meridional (mer) configuration. nih.gov The coordination sphere is completed by three nitrogen atoms and three oxygen atoms from the three ligands. nih.gov Similarly, cobalt, nickel, and iron complexes based on pentadentate 8-hydroxyquinoline-di(2-picolyl)amine ligands have been shown to adopt a pseudo-octahedral geometry by coordinating an additional sixth ligand. rsc.org
In the case of divalent metal ions like Co(II) and Ni(II) reacting with 8-hydroxyquinoline in a 1:2 molar ratio, an octahedral geometry is often proposed, which is achieved by the coordination of two water molecules in addition to the two organic ligands. scirp.orgscirp.org The presence of coordinated water can be inferred from FTIR spectroscopy. scirp.org In contrast, copper(II) can form a complex with a square-planar geometry with 8-hydroxyquinoline in a 1:2 ratio. scirp.orgscirp.org
The stereochemistry of these complexes is also a key feature. For example, the three 8-hydroxyquinolinate ligands in Cr(III) complexes are typically almost perpendicular to each other, creating a chiral propeller-like structure. nih.gov
Table 1: Selected Bond Parameters for Octahedral Cr(III) Complexes with 8-Hydroxyquinoline Derivatives
| Complex | Metal-Oxygen (Cr-O) Bond Lengths (Å) | Metal-Nitrogen (Cr-N) Bond Lengths (Å) | Source |
|---|---|---|---|
| [Cr(L1)3]* | 1.9176(2) – 1.949(2) | 2.102(2) – 2.186(2) | nih.gov |
| [Cr(L2)3]** | Similar to [Cr(L1)3] | Similar to [Cr(L1)3] | nih.gov |
*HL1=(E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline **HL2=(E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline
Analysis of Bonding Interactions within Complexes
The coordination of this compound derivatives to metal centers involves several key bonding interactions. The primary mode of chelation for the 8-hydroxyquinolinate moiety is as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgajchem-a.com This formation of a stable five-membered chelate ring is a driving force for complexation. nih.gov Spectroscopic evidence, such as the appearance of new bands in the low-frequency region of IR spectra, can confirm the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
A unique feature of complexes derived from this compound is the potential for the allyl group itself to participate in coordination. The ethylenic double bond (C=C) of the allyl group can engage in π-coordination with the metal center. researchgate.netresearchgate.net This type of interaction has been observed in complexes of other allyl-containing ligands, such as eugenol (B1671780) with Platinum(II), where the allyl group's double bond coordinates to the metal. researchgate.net In such cases, the allyl group functions as a supplementary donor, potentially influencing the complex's geometry and electronic properties. The molecular orbitals of the allyl group can overlap with suitable metal d-orbitals, involving both donation from the ligand's π-orbital and back-donation from the metal's d-orbitals into the ligand's π* antibonding orbital. umb.edu
Furthermore, non-covalent interactions, such as hydrogen bonding and π–π stacking, often play a significant role in stabilizing the crystal structures of these complexes, leading to the formation of extended supramolecular architectures. nih.govresearchgate.net
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes provide critical insights into their electronic structure, redox activity, and potential for applications in areas like catalysis and molecular electronics. Cyclic voltammetry is the principal technique used to investigate these properties. researchgate.net
Cyclic Voltammetry Studies of Redox Processes
Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of metal complexes of 8-hydroxyquinoline and its derivatives. researchgate.netrsc.org By scanning the potential applied to a solution of the complex, one can observe oxidation and reduction events (redox processes) corresponding to changes in the metal's oxidation state or electron transfer involving the ligand. cardiff.ac.uk
CV studies on chromium(III) complexes of 8-hydroxyquinoline derivatives have shown two reversible peaks, which are attributed to a metal-centered Cr(III)/Cr(II) couple and a separate ligand-based redox process. cardiff.ac.ukresearchgate.net For other metals, the processes can be more complex. For example, a chromium tris-(8-hydroxyquinolinate) complex in acetonitrile (B52724) solution showed four oxidation peaks and two reduction waves on the initial scan, indicating multiple accessible redox states. rsc.org The first oxidation peak was assigned to a primarily metal-based process. rsc.org
In copper(II) and nickel(II) complexes, CV scans can reveal quasi-reversible or irreversible redox peaks. cardiff.ac.ukresearchgate.net For instance, some Cu(II) complexes exhibit a quasi-reversible process in the reductive region, while related Ni(II) complexes may show two irreversible reduction peaks. cardiff.ac.ukresearchgate.net These differences highlight how the central metal ion dictates the electrochemical signature of the complex. The solvent and supporting electrolyte can also significantly influence the observed redox potentials and the reversibility of the processes. rsc.org
Table 2: Representative Electrochemical Data for Metal Complexes of 8-Hydroxyquinoline Derivatives
| Complex Type | Redox Process | Potential (V) vs. Ref. | Characteristics | Source |
|---|---|---|---|---|
| Rhenium(I) Tricarbonyl | Reduction | ca. -2.3 vs. Fc/Fc⁺ | Catalytic wave for CO₂ reduction | mdpi.com |
| Chromium(III) | Oxidation | Varies | Multiple oxidation peaks | rsc.org |
| Chromium(III) | Reduction/Oxidation | Varies | Reversible Cr(III)/Cr(II) couple | cardiff.ac.ukresearchgate.net |
| Nickel(II) | Reduction | Varies | Two irreversible peaks | cardiff.ac.ukresearchgate.net |
Correlation of Electrochemical Properties with Catalytic Relevance
The redox potentials and cyclic voltammetry profiles of metal complexes are directly correlated with their potential as catalysts for various chemical transformations. usd.edu A key application is in electrocatalysis, where the complex facilitates a reaction at an electrode surface at a lower overpotential than would otherwise be required.
For example, cobalt, nickel, and iron complexes of an 8-hydroxyquinoline-di(2-picolyl)amine ligand have been studied as potential hydrogen-evolving catalysts (HECs). rsc.org Their electrochemical behavior indicated they could function as competent HECs, a finding that was subsequently tested under photochemical conditions. rsc.org Similarly, certain rhenium(I) complexes show a catalytic wave in their cyclic voltammograms in the presence of CO₂, indicating their ability to electrocatalytically reduce carbon dioxide. mdpi.com The catalytic current observed in the CV is proportional to the turnover frequency (TOF), providing a benchmark for catalytic efficiency. mdpi.com
The combination of transition metal catalysis and electrochemistry is a growing field for sustainable organic synthesis. beilstein-journals.org For instance, copper-catalyzed electrochemical reactions have been developed for C-H functionalization. beilstein-journals.org The catalytic cycle in such systems often involves redox changes of the copper center (e.g., Cu(II)/Cu(III) or Cu(I)/Cu(II)), which can be driven and monitored electrochemically. The redox potential of the metal center, which is tunable by modifying the ligand structure, is a crucial factor in determining the catalytic activity. rsc.org Studies on Ni(II) complexes have shown that prominent cathodic peaks in their CVs can be attributed to catalytic electrochemical hydrogen production. mdpi.com The catalytic rate can be enhanced by modulating the ligand environment, demonstrating a direct link between the electrochemical properties and catalytic performance. mdpi.com
Theoretical and Computational Studies
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the behavior of 1-Allyl-8-hydroxyquinolinium. These calculations provide a detailed picture of its geometry and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the geometry of 8-hydroxyquinoline (B1678124) (oxine) and its derivatives, showing good agreement with experimental data from X-ray crystallography. nih.gov DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G(d), can accurately predict bond lengths and angles. nih.gov For related quinoline (B57606) derivatives, DFT has been employed to study their electronic properties, proving to be a valid method for geometry optimization and calculating parameters for organic molecular systems. inpressco.com The method is also used to determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. inpressco.com For instance, in a study of a different molecular system, the B3LYP/6-31G(d,p) level of theory was used to examine electronic properties and determine energies. inpressco.com
Mulliken population analysis, another tool used in conjunction with DFT, can reveal the charge distribution across the molecule, identifying potential donor and acceptor sites for coordination. For example, in a study of a ligand derived from 8-hydroxyquinoline, DFT calculations at the B3LYP/6-31G(d,p) level indicated specific nitrogen and oxygen atoms as primary donor sites. The optimized geometry and electronic parameters derived from DFT calculations are essential for understanding the molecule's stability and reactivity. nrel.govmdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their photophysical behavior, such as absorption and emission spectra. nih.gov This approach has been used to characterize the photophysical properties of 8-hydroxyquinoline derivatives. nih.gov For instance, TD-DFT calculations can simulate the evolution of absorption and emission spectra as a function of environmental factors like pH. nih.gov
By applying TD-DFT in conjunction with a suitable functional, such as PBE0, researchers can compute the absorption and emission spectra of different species of a molecule in solution. nih.gov These calculations provide insights into quantities that are difficult to access experimentally, such as excited-state acidity constants (pKa*). nih.gov The theoretical investigation of photophysical properties using TD-DFT, often in combination with DFT for ground-state calculations, is a common practice for understanding the luminescence of metal complexes containing 8-hydroxyquinoline ligands. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-31G** basis set, along with a solvent model like the polarizable continuum model (PCM), is crucial for obtaining accurate results that can be compared with experimental data. researchgate.net TD-DFT has also been instrumental in understanding the photoisomerization and photocyclization mechanisms of other complex organic molecules. iastate.edu
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, allowing for the prediction of its interactions with biological targets and an analysis of its conformational flexibility.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is widely used in drug design to predict how a ligand, such as a derivative of 8-hydroxyquinoline, might interact with a protein target. nih.govresearchgate.net The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity based on scoring functions. plos.org
Weak intermolecular interactions, including hydrogen bonds and hydrophobic interactions, are critical in stabilizing the ligand within the protein's active site. plos.orgnih.gov For example, docking studies on quinoline analogues with DNA gyrase revealed the formation of multiple hydrogen bonds and hydrophobic interactions with key amino acid residues, which were correlated with their binding affinities. nih.gov The visualization of these interactions, often performed with software like Discovery Studio Visualizer, helps in understanding the nature of the binding. nih.gov Molecular docking can also be used to compare the binding modes of a series of compounds, providing insights for the design of new, more potent inhibitors. plos.orgnih.gov
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is crucial as the molecule's three-dimensional shape influences its physical properties and biological activity.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the relative energies of different conformers and identify the most stable structures. researchgate.net For related structures like quinolin-8-yl 2-hydroxybenzoate, conformational analysis has been performed by exploring the potential energy surface through torsional scans, revealing the most stable conformer, which is often stabilized by intramolecular hydrogen bonding. mjcce.org.mk The introduction of flexible groups, like the allyl group, increases the conformational flexibility of the molecule. wikipedia.org The stability of different conformers can be influenced by both intramolecular interactions and interactions with the surrounding solvent. mjcce.org.mk
Chemical Descriptors and Reactivity Analysis
Chemical descriptors are numerical values that characterize a molecule's properties. These descriptors, often derived from computational chemistry, are used to analyze and predict the reactivity of a compound.
Density Functional Theory (DFT) is a primary tool for calculating various chemical descriptors. mdpi.com These include global reactivity descriptors such as:
Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Related to the molecule's ability to accept electrons.
Energy gap (ΔE = ELUMO - EHOMO): A measure of chemical reactivity and stability.
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Chemical Potential (μ): The escaping tendency of electrons from a system.
Absolute Electronegativity (χ): The power of an atom or molecule to attract electrons.
Molecular Hardness (η) and Softness (S): Measures of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com
These descriptors have been calculated for various organic molecules, including allyl-containing compounds, to understand their reactivity. mdpi.com For instance, a comparative analysis of the reactivity of garlic metabolites was performed using DFT at the B3LYP/cc-pVQZ level of theory. mdpi.com The calculation of these parameters for this compound would provide valuable information about its electronic properties and reactivity patterns, helping to predict its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO and LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies of these frontier orbitals and gain insights into the electronic properties of molecules. plos.orgresearchgate.net For 8-hydroxyquinoline (8-HQ) and its derivatives, DFT calculations have been instrumental in understanding their electronic structure and reactivity. researchgate.netmdpi.com
Theoretical studies on the parent 8-hydroxyquinoline molecule show that it has a HOMO-LUMO energy gap of approximately 4.52 eV, as determined by DFT methods. researchgate.net Another study reports a gap of about 2.81 eV, indicating that the 8-HQ molecule can readily react by both donating and accepting electrons. researchgate.net The HOMO of 8-HQ is primarily located over the entire molecule, while the LUMO is also delocalized, which is characteristic of π-conjugated systems.
The introduction of substituents to the 8-hydroxyquinoline core significantly influences the energies of the frontier orbitals. The nature and position of the substituent can either raise or lower the HOMO and LUMO energy levels, thereby altering the HOMO-LUMO gap and, consequently, the molecule's reactivity, stability, and spectroscopic properties. For instance, theoretical analyses of various 8-HQ derivatives have been conducted to rationalize their antioxidant properties and design new potent compounds. cdnsciencepub.com
For this compound, the permanent positive charge on the quinolinium nitrogen atom is expected to have a substantial effect on its electronic properties. This quaternization of the nitrogen atom generally leads to a significant lowering of both the HOMO and LUMO energy levels due to the increased electron-withdrawing nature of the quinolinium ring. This would make the molecule a better electron acceptor. The allyl group, being a weakly electron-donating or -withdrawing group depending on its conformational orientation, would further modulate these energy levels. While specific computational data for this compound is not available in the reviewed literature, the principles of FMO theory suggest that its reactivity will be distinct from the neutral 8-hydroxyquinoline.
Table 1: Theoretical Frontier Orbital Energies for 8-Hydroxyquinoline (8-HQ)
| Molecule | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | DFT | - | - | 4.52 researchgate.net |
Note: Specific HOMO and LUMO energy values were not provided in the search result abstracts, only the energy gap.
Linear Free Energy Relationship (LFER) Analysis for Physico-chemical Parameters
Linear Free Energy Relationship (LFER) analysis is a powerful tool in physical organic chemistry for studying reaction mechanisms and predicting rate and equilibrium constants for a series of related compounds. dmu.dkspumandi.ac.in The most well-known LFER is the Hammett equation, which relates the electronic effects of substituents on the reactivity of a parent molecule. researchgate.net
An LFER analysis, based on the Hammett equation, has been successfully applied to the dissociation processes of 8-hydroxyquinoline and its derivatives in both aqueous and 1,4-dioxane-water solutions. researchgate.net This analysis provides a quantitative understanding of how substituents on the quinoline ring affect the acidity of the phenolic hydroxyl group (pKa1) and the basicity of the quinolinic nitrogen (pKa2). The study derived semiempirical correlations that demonstrate high statistical quality and good predictive power. researchgate.net
The research considered the effects of several factors on the dissociation constants:
Temperature: The dissociation constants were studied over a temperature range, allowing for the determination of thermodynamic parameters. researchgate.net
Solvent Composition: The use of 1,4-dioxane-water mixtures allowed for the investigation of solvent polarity effects on the dissociation equilibria. researchgate.net
Ionic Strength: The influence of the solution's ionic strength on the pKa values was also modeled. researchgate.net
The derived correlations from this LFER analysis enable the reliable estimation of dissociation constants for a wide range of 8-hydroxyquinoline derivatives under various experimental conditions. researchgate.net For example, the study provides data for derivatives such as 5-chloro-8-hydroxyquinoline (B194070) and 5-nitro-8-hydroxyquinoline. researchgate.net These models are invaluable for predicting the behavior of other derivatives, including this compound, in different environments, which is crucial for applications in areas like analytical chemistry and hydrometallurgy. researchgate.net
The quaternization of the nitrogen in this compound means it does not have a pKa value associated with the nitrogen's protonation. However, the LFER principles would still apply to the dissociation of the 8-hydroxyl group. The strong electron-withdrawing effect of the positively charged quinolinium ring would be expected to significantly decrease the pKa of the hydroxyl group, making it a much stronger acid than the parent 8-hydroxyquinoline.
Table 2: Dissociation Constants (pKa) for 8-Hydroxyquinoline in Aqueous Solution
| Compound | pKa1 (Phenolic H) | pKa2 (Quinolinic N-H+) | Temperature (K) | Ionic Strength (M) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | 9.81 | 5.01 | 298 | 0.1 |
| 5-Chloro-8-hydroxyquinoline | 8.68 | 3.93 | 298 | 0.1 |
Data adapted from LFER analysis of 8-hydroxyquinoline derivatives. researchgate.net
Mechanistic Investigations of Chemical and Biological Interactions
Mechanisms of Catalytic Activity
Redox-Mediated Catalysis by 1-Allyl-8-hydroxyquinolinium Metal Complexes
Metal complexes incorporating 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, such as this compound, are notable for their catalytic activities, which often hinge on redox-mediated pathways. The 8-hydroxyquinolinate ligand, formed upon deprotonation, is adept at stabilizing various oxidation states of a coordinated metal center, a crucial feature for redox catalysis.
For instance, iridium(III) complexes with substituted 8-oxyquinolinate ligands, [IrCp*Cl(N^O)], have been synthesized and studied. These complexes exhibit redox processes, with their absorption and emission properties being tunable based on the substituents on the 8-oxyquinolinate ligand. acs.org The presence of broad absorption bands in the visible region (390–590 nm) is attributed to metal-to-ligand charge transfer (MLCT) transitions, a hallmark of systems capable of mediating redox reactions. acs.org
Similarly, ruthenium(IV) complexes featuring an 8-hydroxyquinoline ligand have been developed for bioorthogonal catalysis. chemrxiv.org A complex, RuQ-TARF, which links a Cp-Ru(IV)-quinoline unit to a redox-active flavin moiety, demonstrates catalytic oxidation of glutathione (B108866) (GSH). chemrxiv.org The proposed mechanism involves the elimination of the allyl ligand to form a Ru(II) species. Electrons generated from GSH oxidation are transferred to the flavin, which then produces H₂O₂ in the presence of oxygen, facilitating further oxidation. chemrxiv.org This showcases a clear redox-mediated cycle where the ruthenium center and the appended flavin work in concert.
The electrochemical behavior of these types of complexes confirms their redox activity. Cyclic voltammetry studies on [IrCp*Cl(N^O)] complexes reveal multiple redox processes, indicating their potential to act as electron-transfer agents in catalytic cycles. acs.org The ability of the 8-hydroxyquinoline ligand to modulate the redox properties of metal centers like iridium and ruthenium is fundamental to their catalytic function in various transformations. acs.orgchemrxiv.org
Catalytic Pathways in Organic Transformations
Complexes of this compound and related 8-hydroxyquinoline derivatives are effective catalysts in a range of organic transformations, including alcohol oxidation, transfer hydrogenation, and allylation reactions. The specific catalytic pathway is highly dependent on the metal center, the ligand structure, and the reaction conditions.
Alcohol Oxidation: Metal complexes with 8-hydroxyquinoline-based ligands are active in the aerobic oxidation of alcohols. amazonaws.comresearchgate.net Copper(II) complexes supported by 8-hydroxyquinoline-imine ligands, for example, have demonstrated high catalytic activity and selectivity for the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.net These reactions often proceed in the presence of a co-catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). researchgate.net The general mechanism for many metal-catalyzed alcohol oxidations involves the coordination of the alcohol to the metal center, followed by a deprotonation step and subsequent β-hydride elimination to yield the carbonyl product and a metal-hydride species. mdpi.comorganic-chemistry.org The catalyst is then regenerated by an oxidant, such as oxygen from the air. organic-chemistry.org
Transfer Hydrogenation: Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate, such as a ketone or imine, without using molecular H₂. wikipedia.org Ruthenium and iridium complexes are particularly effective for this transformation. wikipedia.orgesrf.fr Iridium complexes containing 8-oxyquinolinate ligands have been successfully employed as catalysts for the transfer hydrogenation of various ketones using sodium formate (B1220265) as the hydrogen source. acs.org The catalytic cycle typically involves the formation of a metal-hydride intermediate from the hydrogen donor. This hydride is then transferred to the carbonyl substrate coordinated to the metal center, producing the corresponding alcohol. wikipedia.orgresearchgate.net The choice of substituents on the quinoline (B57606) ring can tune the catalyst's activity. acs.org
Allylation: In allylation reactions, an allyl group is added to a substrate. Palladium-catalyzed allylation, known as the Tsuji-Trost reaction, is a prominent example. organic-chemistry.org The general mechanism involves the coordination of a Pd(0) catalyst to the double bond of an allylic compound, followed by oxidative addition to form a π-allyl-palladium(II) complex. organic-chemistry.org A nucleophile then attacks this complex to yield the allylated product. While specific studies on this compound in this exact context are limited, related systems show its potential. For instance, rhodium and cobalt catalysts have been used for the C8-selective allylation of quinolines using allyl alcohols and carbonates, proceeding via β-hydroxy or β-hydride elimination pathways. acs.org Furthermore, palladium complexes with 8-hydroxyquinoline have been used in Heck reactions, which share mechanistic similarities with allylation. researchgate.net The development of catalytic asymmetric allylation often relies on hybrid systems, for example combining organophotoredox catalysts with chiral chromium complexes to functionalize unactivated alkenes. rsc.org
Interaction Mechanisms in Materials Science
Adsorption Mechanisms on Metal Surfaces for Corrosion Inhibition
This compound and its parent compound, 8-hydroxyquinoline (8-HQ), are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum alloys, particularly in acidic environments. researchgate.netmdpi.comresearchgate.net The primary mechanism of protection is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net
The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated. The chloride ions (Cl⁻) from the acid first adsorb onto the metal surface, creating an excess negative charge, which then facilitates the adsorption of the protonated inhibitor cations.
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The 8-hydroxyquinoline moiety is rich in electron density due to the presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen and oxygen atoms. mdpi.comnih.gov These electrons can be shared with the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate bond. mdpi.com
The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net The strength and mode of adsorption are influenced by the inhibitor's molecular structure, its concentration, the nature of the metal, and the composition of the corrosive environment.
Film Formation and Protective Layer Characteristics
The adsorption of this compound and related compounds leads to the formation of a thin, protective film on the metal surface. nih.govtandfonline.com This film acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net Consequently, these inhibitors are often classified as mixed-type inhibitors. researchgate.net
The characteristics of the protective film are crucial for its effectiveness:
Density and Stability: A well-formed film is dense and stable, providing long-lasting protection. The strong chemisorption interactions, particularly the chelation of metal ions on the surface by the bidentate N,O-donor sites of the 8-hydroxyquinoline, contribute to the formation of a stable, organized film. researchgate.net
Hydrophobicity: The formed layer increases the hydrophobicity of the metal surface. tandfonline.com This repels water molecules, which are essential for the corrosion process, further enhancing the protective action.
Self-Healing: In some advanced applications, 8-hydroxyquinoline can be loaded into nanocontainers within a coating. If the coating is scratched, the local change in pH due to corrosion can trigger the release of the inhibitor, which then adsorps on the exposed metal and "heals" the damaged area by forming a new protective film. liverpool.ac.uk
Surface analysis techniques like Scanning Electron Microscopy (SEM) have visually confirmed the formation of a protective layer on steel surfaces in the presence of quinoline-based inhibitors, showing a smoother surface compared to the heavily corroded surface in the absence of the inhibitor. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological or chemical activity. For 8-hydroxyquinoline derivatives, including those with an allyl group, SAR studies provide crucial insights for designing more potent and selective agents for various applications, from catalysis to medicine. nih.govarabjchem.orgresearchgate.net
The activity of 8-hydroxyquinoline derivatives is highly tunable by modifying the substitution pattern on the quinoline scaffold. nih.gov
Influence of Substituents: The type and position of substituents on the quinoline ring significantly impact the compound's properties. For instance, in the context of anticancer activity of ruthenium(II) complexes with substituted hydroxyquinolines, halogen substitutions at the 2- and 7-positions were found to be key for improving potency. researchgate.net For corrosion inhibition, the presence of electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption onto the metal surface and thus increasing inhibition efficiency.
Chelation and Lipophilicity: The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelation site that is fundamental to many of the compound's activities, including its ability to bind metal ions in both catalytic and biological systems. nih.gov Modifications that affect the pKa values of the nitrogen and hydroxyl groups can alter this chelation ability. nih.gov Furthermore, substitutions can modulate the compound's lipophilicity (fat-solubility), which is critical for its ability to cross cell membranes in biological applications or to form a stable hydrophobic film in corrosion inhibition. For example, aromatic amide substitution at the C-2 position was shown to increase lipophilicity. nih.gov
Steric Effects: The size and position of substituents can introduce steric hindrance, which can influence how the molecule interacts with a metal's active site or a biological target. nih.gov In some catalytic reactions, bulky groups can enhance selectivity.
A summary of how different structural modifications can influence activity is presented in the table below.
| Structural Modification | Position on Quinoline Ring | Observed Effect | Application Context | Reference |
| Halogen (e.g., Cl, Br) | 2- and 7-positions | Improved potency | Anticancer Ru(II) complexes | researchgate.net |
| Aromatic Amide | 2-position | Increased lipophilicity | Antiviral activity | nih.gov |
| Alkoxymethyl | 5-position | Modulated MDR-selective toxicity | Anticancer activity | nih.gov |
| Mannich Base | 5- or 7-position | Influenced MDR-selective toxicity | Anticancer activity | nih.gov |
| Piperazine Ring | - | Enhanced inhibition of Aβ aggregation | Anti-Alzheimer's activity | arabjchem.org |
These studies highlight that a systematic variation of substituents on the 8-hydroxyquinoline framework is a powerful strategy for optimizing the desired activity, whether it be catalytic efficiency, anticancer potency, or corrosion inhibition. nih.govarabjchem.orgresearchgate.net
Investigation of the Influence of the Allyl Group and Other Substituents on Molecular Interactions
The introduction of an allyl group to a molecular structure, such as in this compound, can significantly influence its reactivity and intermolecular interactions. The allyl group, with its C=C double bond, provides a site for various chemical reactions and non-covalent interactions. researchgate.netwikipedia.org
The heightened reactivity of allylic groups is a known phenomenon in organic chemistry. wikipedia.org For instance, the C-H bonds adjacent to the double bond (allylic position) are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidation. wikipedia.org In the context of quinolinium-based radicals, studies have shown that the presence of an allyl group can lead to allyl group abstraction as a major reaction pathway when interacting with certain reagents. purdue.edu This reactivity is influenced by factors such as the radical's electron affinity and the spin-spin coupling between radical sites. purdue.edu
Substituents on the quinoline ring itself also play a crucial role in modulating the molecule's properties. In the case of 8-hydroxyquinoline, substituents can affect its luminescence properties. wikipedia.org The nature and position of these substituents can alter the electronic distribution within the molecule, thereby influencing its interaction with other molecules or metal ions. For example, in the study of complexes with diiodine, the conformational mobility of an alkenyl radical, like an allyl group, can create steric hindrance, reducing the accessibility of iodine to the nitrogen atom of the quinoline ring. researchgate.net
Furthermore, the interplay between different functional groups within the same molecule can dictate the primary site of interaction. For instance, in 2-allylthioquinoline, the formation of a halogen bond with the sulfur atom is more probable than with the nitrogen atom or the double bond of the allyl group. researchgate.net This highlights the importance of considering the entire molecular structure and the relative electron-donating capabilities of different centers when predicting molecular interactions.
Research on various quinoline derivatives has demonstrated the significant impact of substituents on their biological and chemical behavior. For example, the introduction of different amine-containing acetylene (B1199291) moieties to an 8-hydroxyquinoline-5-sulfonamide core resulted in varying biological activities. nih.gov Similarly, the presence of specific substituents on quinoxaline (B1680401) and quinoline derivatives has been shown to be important for their antagonistic activity at the glycine/NMDA receptor site. nih.gov
The following table summarizes the influence of the allyl group and other substituents on molecular interactions based on various studies:
| Molecule/System | Substituent/Group | Influence on Molecular Interactions | Reference |
| Quinolinium-based radicals | Allyl group | Can undergo allyl group abstraction as a major reaction pathway. purdue.edu | purdue.edu |
| 2-Allylthioquinoline with diiodine | Allyl group | Conformational mobility can cause steric hindrance, affecting interaction with the quinoline nitrogen. researchgate.net | researchgate.net |
| 8-Hydroxyquinoline derivatives | Various substituents | Affects luminescence properties. wikipedia.org | wikipedia.org |
| 8-Hydroxyquinoline-5-sulfonamides | Acetylene-containing amines | Modulates biological activity. nih.gov | nih.gov |
| Quinoxaline and quinoline derivatives | Various substituents | Influences antagonistic activity at the glycine/NMDA receptor. nih.gov | nih.gov |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdmu.dk This approach is widely employed in drug discovery and environmental risk assessment to predict the activity of new or untested compounds, thereby reducing the time and cost associated with experimental screening. nih.govdmu.dk
In the context of quinoline derivatives, QSAR studies have been instrumental in understanding the structural features that govern their biological activities. For example, QSAR analysis has been applied to explore synthesized compounds and their derivatives as anti-tuberculosis agents. nih.gov Studies on 8-hydroxyquinoline and its chloro derivatives have utilized QSAR to help design new compounds with potential antimicrobial activity. researchgate.net
The process of developing a QSAR model typically involves several key steps:
Data Set Selection: A series of compounds with known biological activities is chosen. acs.org
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. dmu.dk
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govacs.org
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques. nih.gov
A comparative QSAR study on various sets of quinoline and quinoxaline derivatives as selective glycine/NMDA site antagonists highlighted the importance of parameters like molar refractivity (CMR), Verloop's sterimol L1, and the logarithm of the partition coefficient (ClogP) in contributing to biological activity. nih.gov This study developed statistically validated equations that revealed both normal and inverse parabolic relationships with CMR, suggesting a dual allosteric binding mode. nih.gov
The table below presents key aspects of QSAR studies on quinoline-related compounds:
| Compound Series | Biological Activity | Key QSAR Findings | Reference |
| Quinoxalines, quinoline-2-carboxylates, 4-hydroxyquinolin-2(1H)-ones, etc. | Glycine/NMDA site antagonism | Importance of CMR, Verloop's sterimol L1, and ClogP parameters. Indicated a dual allosteric binding mode. nih.gov | nih.gov |
| 8-Hydroxyquinoline and its chloro derivatives | Antimicrobial activity | QSAR can aid in designing new 8-HQ-based antimicrobial compounds. researchgate.net | researchgate.net |
| 1H-Pyrazole-1-carbothioamide derivatives | EGFR kinase inhibition | Adjacency distance matrix descriptors significantly influenced activity. acs.org | acs.org |
| Xanthone derivatives | Anti-tuberculosis | Identified key quantum chemical descriptors for predicting activity. nih.gov | nih.gov |
The applicability domain of a QSAR model is a critical concept, defining the chemical space in which the model can make reliable predictions. nih.gov Compounds that fall outside this domain may not be accurately predicted by the model. The validation of QSAR models is crucial and often involves metrics such as the correlation coefficient (r²), cross-validated r² (Q²), and the standard deviation of the error of prediction. nih.govnih.gov
Photophysical Mechanisms
Analysis of Ground State Excitation Transitions and Triplet State Emission
The photophysical properties of molecules like this compound are governed by the transitions between their electronic energy states upon absorption of light. When a molecule absorbs a photon, an electron is promoted from its ground state (typically a singlet state, S₀) to a higher energy excited singlet state (S₁, S₂, etc.). libretexts.org This process is known as ground state excitation.
From the excited singlet state, the molecule can return to the ground state through several pathways. One of these is fluorescence, which involves the emission of a photon. libretexts.org Alternatively, the molecule can undergo a non-radiative process called intersystem crossing (ISC) to a lower-energy triplet state (T₁). libretexts.orgmdpi.com This transition involves a change in the electron's spin, which is a quantum mechanically forbidden process, making it less probable than fluorescence. libretexts.org
The population of the triplet state is crucial for phosphorescence, which is the emission of a photon from the triplet state as the molecule returns to the singlet ground state. libretexts.org Due to the "forbidden" nature of the T₁ → S₀ transition, the lifetime of the triplet state is significantly longer than that of the excited singlet state. libretexts.org
In some quinolinium-based fluorescent indicators, the presence of quenchers like halides can enhance the formation of the triplet state. researchgate.net This "heavy atom effect," particularly with heavier halides like bromide and iodide, promotes intersystem crossing through spin-orbit coupling. researchgate.net
The study of transient absorption spectroscopy can provide evidence for the formation of triplet states. For instance, the decay of the S₁ state signal and the corresponding growth of the T₁ state signal can be observed, confirming the ISC process. nih.gov
The following table summarizes the key processes involved in ground state excitation and triplet state emission:
| Process | Description | Initial State | Final State | Key Characteristics |
| Absorption | A photon is absorbed, promoting an electron to a higher energy level. | S₀ | S₁ | Occurs very rapidly (femtoseconds). |
| Fluorescence | Emission of a photon from the excited singlet state. | S₁ | S₀ | Short lifetime (nanoseconds). |
| Intersystem Crossing (ISC) | A non-radiative transition from an excited singlet state to a triplet state. | S₁ | T₁ | Involves a change in electron spin; "forbidden" transition. libretexts.org |
| Phosphorescence | Emission of a photon from the triplet state. | T₁ | S₀ | Long lifetime (microseconds to seconds); "forbidden" transition. libretexts.org |
Origin of Luminescence in Quinolinium Derivatives and their Complexes
The luminescence of quinolinium derivatives and their complexes is a result of the de-excitation of electronically excited states. This luminescence can be in the form of fluorescence or phosphorescence, depending on the nature of the excited state involved.
In many quinolinium-based compounds, fluorescence is the primary mode of luminescence. For example, 7-amino-1-methyl quinolinium-based pH probes exhibit strong fluorescence. nih.gov The fluorescence intensity and lifetime of these probes can be modulated by processes such as photoinduced electron transfer (PET). nih.gov In PET, an electron is transferred from a donor part of the molecule to the excited fluorophore, leading to non-radiative de-excitation and thus, quenching of the fluorescence. nih.gov
The formation of complexes with metal ions can significantly alter the photophysical properties of quinolinium derivatives. For instance, the aluminum complex of 8-hydroxyquinoline (Alq₃) is a well-known component of organic light-emitting diodes (OLEDs), and its luminescence is a key feature of these devices. wikipedia.org The introduction of substituents to the 8-hydroxyquinoline ligand can shift the emission wavelength and affect the quantum yield of the resulting metal complexes. nih.gov For example, an aluminum tris(4-morpholine-8-hydroxyquinoline) complex was found to have a blue-shifted emission and a higher photoluminescence quantum yield compared to the unsubstituted Alq₃. nih.gov
In transition metal complexes, luminescence can arise from various types of excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. nih.gov The heavy metal atoms in these complexes, such as rhenium, ruthenium, and iridium, promote spin-orbit coupling, which facilitates intersystem crossing to the triplet states. nih.gov This often leads to strong phosphorescence.
The luminescence of quinolinium derivatives can also be influenced by their environment. For example, the fluorescence of 8-methyl quinolinium can be quenched by water and alcohols through the formation of emissive exciplexes (excited-state complexes). researchgate.net
The table below provides examples of luminescence in quinolinium derivatives and their complexes:
| Compound/Complex | Type of Luminescence | Origin/Mechanism | Reference |
| 7-Amino-1-methyl quinolinium pH probes | Fluorescence | Quenched by photoinduced electron transfer (PET). nih.gov | nih.gov |
| Aluminum tris(8-hydroxyquinoline) (Alq₃) | Electroluminescence | Used in OLEDs. wikipedia.org | wikipedia.org |
| Aluminum tris(4-morpholine-8-hydroxyquinoline) | Photoluminescence | Blue-shifted emission and higher quantum yield compared to Alq₃. nih.gov | nih.gov |
| Transition metal complexes of quinolines | Phosphorescence | Enhanced intersystem crossing due to heavy atom effect, often involving MLCT states. nih.gov | nih.gov |
| 8-Methyl quinolinium | Fluorescence | Quenched by hydroxy compounds via exciplex formation. researchgate.net | researchgate.net |
Advanced Materials Science and Catalytic Applications
Applications in Optoelectronic Devices and Organic Light Emitting Diodes (OLEDs)
The 8-hydroxyquinoline (B1678124) moiety is a well-established component in the design of organic light-emitting diodes (OLEDs), primarily due to the high stability and fluorescence of its metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3). google.comicm.edu.pl The introduction of an allyl group provides a reactive site for polymerization, enabling the creation of novel materials for optoelectronic applications. google.comgoogle.com These materials can be used in the emission and electron-transport layers of OLEDs. google.comarxiv.org
Role as Components in Luminescent Micelles and Functional Polymers
The self-assembly of block copolymers containing 8-hydroxyquinoline moieties can form micelles, which act as nanoreactors. acs.orgresearchgate.net For instance, diblock copolymers of 2-((8-hydroxyquinolin-5-yl)methoxy)ethyl methacrylate (B99206) and styrene (B11656) can self-assemble in a selective solvent mixture to form micelles with a core of 8-hydroxyquinoline units. acs.org These micelles can then be complexed with metal ions like Al³⁺ to create luminescent micelles with cores containing tris(8-hydroquinolinato)aluminum (Alq3). acs.orgresearchgate.net These luminescent micelles are promising for applications in nanostructured fluorescent thin films for display devices. acs.org The allyl functionality on the 8-hydroxyquinoline can further enhance the stability and processability of these materials.
Design of Functionalized Polymers Containing 8-Hydroxyquinoline Moieties
The presence of an allyl group on the 8-hydroxyquinoline ring allows for its incorporation into various polymer backbones through polymerization techniques like free radical polymerization or ring-opening metathesis polymerization (ROMP). google.comoak.go.kr This leads to the development of functionalized polymers where the 8-hydroxyquinoline moiety is a pendant group. oak.go.kracs.org These polymers often retain the desirable optical properties of the parent 8-hydroxyquinoline complex while offering improved processability, such as solubility in common organic solvents and the ability to form thin films via spin-coating. oak.go.kracs.orgresearchgate.net
For example, copolymers of 7-allyl-8-hydroxyquinoline with styrene have been synthesized. acs.org Subsequent reactions of these copolymers with aluminum(III) chloride and 8-hydroxyquinoline ligands lead to the formation of polymeric aluminum(III) complexes. acs.org The photoluminescence of these polymeric complexes can be tuned, with the allyl group influencing the emission wavelengths. acs.org
Table 1: Examples of Functionalized Polymers Containing 8-Hydroxyquinoline Moieties
| Polymer Type | Monomers | Polymerization Method | Key Properties | Potential Application |
| Acrylic Copolymer | Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA) functionalized with AlQ₃ | Free Radical Polymerization | Good thermal stability, soluble in organic solvents, retains photoluminescence of AlQ₃. oak.go.kr | Light emission/electron transport layers in OLEDs. oak.go.kr |
| Poly(norbornene) | Norbornene functionalized with Alq₃ | Ring-Opening Metathesis Polymerization (ROMP) | Solution processable, tunable emission from blue to yellow. google.comacs.org | Emission layer in OLEDs. acs.org |
| Styrene Copolymer | Styrene, 7-allyl-8-hydroxyquinoline | Not specified | Forms polymeric aluminum(III) complexes with tunable photoluminescence. acs.org | Luminescent materials. acs.org |
Catalysis in Organic Synthesis
The 8-hydroxyquinoline scaffold is a versatile ligand in coordination chemistry, and its derivatives, including 1-allyl-8-hydroxyquinolinium, are utilized in various catalytic systems. The allyl group can participate directly in reactions or serve as a handle for catalyst immobilization.
Development of Homogeneous and Heterogeneous Catalytic Systems
Both homogeneous and heterogeneous catalysts have been developed using 8-hydroxyquinoline derivatives. rsc.orgescholarship.orgnih.govmdpi.com In homogeneous catalysis, metal complexes of these ligands are soluble in the reaction medium, offering high activity and selectivity. researchgate.net For instance, copper(II) complexes with 8-hydroxyquinoline-imine ligands have shown high catalytic activity in the aerobic oxidation of alcohols. researchgate.net
For heterogeneous catalysis, the allyl group provides a convenient point of attachment to a solid support, such as silica (B1680970) or a polymer. escholarship.org This immobilization facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes. For example, a molybdenum catalyst complexed with 8-hydroxyquinoline has been used for the conversion of glycerol (B35011) to 1,5-hexadiene. rsc.org
Exploration of Chiral Catalysis with Allyl-Functionalized Derivatives
The development of chiral catalysts for enantioselective synthesis is a major focus in modern organic chemistry. bohrium.com Allyl-functionalized 8-hydroxyquinoline derivatives have been explored in this context. The strategic placement of the allyl group can influence the chiral environment around the metal center, leading to high enantioselectivity in various reactions. acs.org
For example, iridium catalysts bearing chiral NHC ligands have been used for the intramolecular asymmetric allylic alkylation of hydroxyquinoline derivatives, affording functionalized cyclic enones in high yields and enantioselectivity. acs.org Furthermore, the C-8 selective allylation of quinoline (B57606) has been achieved using a Cp*Co(III) catalyst, demonstrating the potential for regioselective functionalization. acs.org
Supramolecular Chemistry and Self-Assembly
The ability of this compound and its derivatives to participate in non-covalent interactions makes them valuable building blocks in supramolecular chemistry. scribd.comnih.govresearchgate.netpageplace.de These interactions, including hydrogen bonding and π-π stacking, drive the self-assembly of molecules into well-defined, higher-order structures. nih.gov
The formation of luminescent micelles is a prime example of the self-assembly of polymers containing 8-hydroxyquinoline moieties. acs.org Additionally, the reaction of 7-allyl-8-hydroxyquinoline derivatives can lead to the formation of stable, soluble helicates through a template-mediated one-step self-assembly process. core.ac.uk The self-assembly of double-decker silsesquioxanes functionalized with 7-allyl-8-hydroxyquinoline can result in one-dimensional coordination polymeric nanofibers with tunable emission properties. acs.org These supramolecular architectures are of interest for the development of novel functional materials with applications in sensing, catalysis, and molecular recognition. acs.orgcore.ac.ukacs.org
Formation of Self-Assembled Aggregates and Micelles
The molecular structure of this compound, featuring a hydrophilic 8-hydroxyquinolinium head and a hydrophobic allyl tail, lends itself to amphiphilic behavior, which is a prerequisite for the spontaneous formation of organized molecular structures in solution. This self-assembly is a process driven by the minimization of unfavorable interactions between the hydrophobic parts of the molecule and the aqueous solvent. When the concentration of the compound in a solution reaches a specific threshold, known as the critical micelle concentration (CMC), these amphiphilic molecules spontaneously arrange themselves into stable, organized structures such as aggregates and micelles. nih.gov
In these micelles, the molecules are oriented with their hydrophobic allyl groups sequestered in the core, away from the water, while the hydrophilic 8-hydroxyquinolinium heads form the outer shell, or corona, which interacts favorably with the surrounding aqueous environment. nih.gov This process is analogous to that observed in other amphiphilic systems, including dendrons and block copolymers. nih.govacs.org The formation of these nanoscale assemblies is of significant interest for applications in catalysis and drug delivery, as the hydrophobic core of the micelles can encapsulate non-polar molecules like drugs or metal complexes. nih.gov
Research into related structures, such as diblock copolymers bearing pendent 8-hydroxyquinoline moieties, has demonstrated their ability to self-assemble into micelles. acs.org These micelles can then be used as nanoreactors for further chemical modifications, such as complexation with metal ions. acs.org Similarly, fusion proteins developed with hydrophobic segments have been shown to self-assemble into stable micelles with CMC values in the low micromolar range, indicating a strong tendency for aggregation. nih.gov The stability and size of the resulting micelles are influenced by factors such as pH, temperature, and ionic strength of the solution. nih.govnih.gov While specific CMC values for this compound are not extensively documented, the principles governing its self-assembly are well-established in the study of similar amphiphilic molecules.
Table 1: Properties of Self-Assembling Systems with Related Functional Moieties
| System Type | Core-Forming Moiety | Shell/Hydrophilic Moiety | Typical Assembled Size | Key Application | Source |
|---|---|---|---|---|---|
| Diblock Copolymer | Polystyrene | Poly(2-((8-hydroxyquinolin-5-yl)methoxy)ethyl methacrylate) | Not Specified | Al3+ Complexation | acs.org |
| Fusion Protein | Hydrophobic Peptide | Intrinsically Disordered Protein | ~27 nm diameter | Solubilizing Organic Molecules | nih.gov |
Analytical Chemistry Applications
Development of Methods for Metal Ion Quantification and Preconcentration
The 8-hydroxyquinoline (HQ) moiety is a powerful and versatile chelating agent capable of forming stable, often colorful, complexes with a wide range of metal ions. gnest.org This property is central to the application of this compound and its derivatives in analytical chemistry for the separation, preconcentration, and quantification of trace metals from various environmental and biological samples. gnest.orgnih.gov
One prominent method is solid-phase extraction (SPE). In this technique, the 8-hydroxyquinoline ligand is chemically immobilized onto a solid polymer support, such as Amberlite XAD-4 resin. gnest.org When an aqueous sample containing metal ions is passed through a column packed with this functionalized resin, the HQ groups selectively bind to the metal ions, effectively removing them from the solution. The retained metals can then be eluted from the column using a small volume of an acidic solution, resulting in a more concentrated sample that is suitable for analysis by techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or flame atomic absorption spectrometry (F-AAS). nih.govresearchgate.net The efficiency of this process is highly dependent on the pH of the sample, as the chelating capacity of the HQ ligand is optimal under specific pH conditions for different metals. gnest.org
Another effective technique is co-precipitation, where a carrier element, such as lanthanum(III) or copper(II), is added to the sample along with the 8-hydroxyquinoline chelating agent. nih.govd-nb.info This forms a precipitate that incorporates the target metal ions, which have formed complexes with the HQ. d-nb.info The precipitate is then separated from the bulk solution, dissolved, and analyzed. This method has been successfully used to achieve preconcentration factors as high as 60 for the determination of cadmium, copper, nickel, lead, and zinc in plant materials. nih.gov The optimization of parameters such as pH, amount of carrier element, and quantity of the chelating agent is crucial for achieving high recovery rates. nih.govd-nb.info
Table 2: Metal Ion Recovery using 8-Hydroxyquinoline-Based Preconcentration Methods
| Metal Ion | Method | Matrix | Optimal pH | Recovery (%) | Analytical Technique | Source |
|---|---|---|---|---|---|---|
| Co(II) | SPE on Amberlite XAD-4 | Groundwater | 8 | 96.4 | - | gnest.org |
| Ni(II) | SPE on Amberlite XAD-4 | Groundwater | 8 | 97.1 | - | gnest.org |
| Cu(II) | SPE on Amberlite XAD-4 | Groundwater | 6 | 85.8 | - | gnest.org |
| Cd(II) | La(III) Co-precipitation | Plant Material | 9 | >94 | ICP-OES / F-AAS | nih.gov |
| Pb(II) | La(III) Co-precipitation | Plant Material | 9 | >94 | ICP-OES / F-AAS | nih.gov |
| Zn(II) | La(III) Co-precipitation | Plant Material | 9 | >94 | ICP-OES / F-AAS | nih.gov |
Corrosion Inhibition Applications in Acidic Environments
The use of organic compounds as corrosion inhibitors for metals in aggressive acidic environments is a critical industrial strategy, particularly in processes like acid cleaning, descaling, and oil well acidizing. researchgate.netrsc.org this compound belongs to the quinoline family of derivatives, which are recognized as highly effective corrosion inhibitors for steel in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H2SO4). researchgate.netijcsi.pro
The inhibitive action of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. researchgate.netrsc.org This adsorption process is facilitated by several molecular features. The quinoline ring system contains nitrogen and oxygen heteroatoms, which possess lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface. physchemres.org Furthermore, the aromatic rings and the π-electrons of the allyl group contribute to the adsorption through π-stacking interactions with the metal surface. rsc.orgphyschemres.org
Table 3: Corrosion Inhibition Efficiency of an 8-Hydroxyquinoline Derivative for Steel in Acidic Medium
| Inhibitor Concentration (M) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Technique | Medium | Source |
|---|---|---|---|---|---|
| 0 (Blank) | 511.2 | - | Weight Loss | 15% HCl | researchgate.net |
| 0.0001 | 148.4 | 71.0 | Weight Loss | 15% HCl | researchgate.net |
| 0.0005 | 78.8 | 84.6 | Weight Loss | 15% HCl | researchgate.net |
| 0.001 | 51.1 | 90.0 | Weight Loss | 15% HCl | researchgate.net |
Future Directions and Research Gaps
Development of Novel and Sustainable Synthetic Routes for 1-Allyl-8-hydroxyquinolinium
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that often involve harsh reaction conditions, hazardous chemicals, and multiple steps, leading to environmental and economic concerns. nih.gov A major future direction lies in the development of green and sustainable synthetic protocols for this compound. This aligns with the broader paradigm shift in chemical synthesis towards minimizing waste, solvent consumption, and energy input. researchgate.net
Future research will likely focus on one-pot synthesis strategies, which are inherently more efficient and atom-economical. researchgate.netacs.org The exploration of green catalysts is a critical aspect of this endeavor. researchgate.net While traditional methods for quinoline synthesis have their drawbacks, newer, more environmentally friendly approaches are being investigated. nih.govacs.org These include the use of recyclable catalysts like polymer-supported sulphonic acids, which have shown success in producing quinoline derivatives with good yields under mild conditions. asianpubs.org The use of greener solvents, such as ethanol (B145695) and water, is also a key consideration for eco-friendly synthesis. researchgate.net
The development of catalyst-free techniques and methods that utilize ultrasonic irradiation or microwave assistance represents another promising avenue for the sustainable production of quinoline-based compounds. nih.govijpsjournal.com These modern methods can often lead to shorter reaction times and improved yields compared to conventional heating. acs.org
Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Synthesis (e.g., Skraup, Friedländer) | Well-established, versatile | Harsh conditions, hazardous reagents, low atom economy nih.govijpsjournal.com | Foundational, but less desirable for future development. |
| Green Catalysis | Milder conditions, recyclability, reduced waste researchgate.netasianpubs.org | Catalyst deactivation, cost acs.org | High potential using catalysts like p-TSA or supported acids. researchgate.netasianpubs.org |
| One-Pot Reactions | Increased efficiency, reduced workup researchgate.netacs.org | Complex optimization, potential for side reactions | Highly desirable for streamlining the synthesis from basic precursors. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields nih.govijpsjournal.com | Specialized equipment required, scalability challenges | Promising for accelerating the N-alkylation step with allyl halides. |
Exploration of New Coordination Complexes with Diverse Metal Centers and Architectures
The 8-hydroxyquinoline (B1678124) moiety is a classic and versatile chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govscirp.org The introduction of the N-allyl group in this compound adds a new dimension to its coordination chemistry, opening up possibilities for novel complexes with unique properties and applications.
Future research will undoubtedly focus on synthesizing and characterizing coordination complexes of this compound with a diverse array of metal centers. While aluminum complexes like Alq3 (tris(8-hydroxyquinoline)aluminum) are famous for their use in Organic Light-Emitting Diodes (OLEDs), there is vast potential in exploring complexes with other metals such as zinc, copper, vanadium, and various transition metals. nih.govscispace.comresearchgate.net The choice of metal ion is crucial as it significantly influences the photophysical, electronic, and biological properties of the resulting complex. nih.gov
The structural architecture of these complexes is another key area for exploration. Beyond simple mononuclear complexes, research could target the synthesis of multinuclear clusters, coordination polymers, and metal-organic frameworks (MOFs). The allyl group could potentially be used for post-synthesis modification within a larger framework or could influence the packing and dimensionality of the resulting structures. The ability of 8-hydroxyquinoline derivatives to act as bidentate chelating agents is fundamental to the formation of these stable complexes. nih.gov
Advanced Mechanistic Studies Using High-Resolution and Time-Resolved Techniques
A deeper understanding of the reaction mechanisms and dynamic processes involving this compound is crucial for optimizing its synthesis and designing new applications. Future research will need to employ advanced analytical techniques to probe these mechanisms at a molecular level.
For the synthesis, particularly the N-alkylation of the quinoline ring, detailed mechanistic studies can rationalize product selectivity. rsc.org Techniques like in-situ spectroscopy and kinetic analysis can elucidate the reaction pathways. While the alkylation of quinoline can be complex, computational studies based on theories like Klopman's theorem and Pearson's HSAB principle have been used to explain the site of attack and product formation. rsc.org
To understand the behavior of this compound in materials and biological systems, high-resolution and time-resolved spectroscopic methods will be indispensable. Time-resolved spectroscopy allows for the study of dynamic processes that occur on incredibly short timescales, from nanoseconds to femtoseconds. wikipedia.org Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy can be used to investigate the excited-state dynamics of the molecule and its metal complexes, which is critical for applications in OLEDs and sensors. wikipedia.orgfau.de These methods can provide insights into processes like intramolecular electron transfer, which is a key factor in fluorescence quenching. fau.de
Predictive Modeling and Computational Design of Functional Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. mdpi.com For this compound, future research will heavily rely on predictive modeling to guide synthetic efforts and explore potential applications.
Density Functional Theory (DFT) and other quantum chemical methods can be used to optimize the geometry of this compound and its derivatives, and to calculate their electronic properties, such as HOMO-LUMO energy gaps. mdpi.comnih.gov This information is vital for predicting their photophysical behavior and reactivity. uvm.edu For instance, computational studies can help in designing derivatives with tailored absorption and emission spectra for use in OLEDs or as fluorescent probes. uvm.edu
Molecular docking simulations are another powerful computational tool, particularly for exploring the potential biological applications of these compounds. nih.govplos.org By simulating the interaction of this compound derivatives with biological targets like proteins or DNA, researchers can predict their binding affinity and mode of action. nih.govresearchgate.net This in silico screening can identify promising candidates for further experimental investigation as potential therapeutic agents, saving significant time and resources. plos.org The design of novel inhibitors targeting specific bacterial enzymes is an area where this approach has shown great promise for quinolinium-based compounds. nih.govpolyu.edu.hk
Table 2: Computational Techniques and Their Applications for this compound Research
| Computational Technique | Predicted Properties | Relevance to Research |
| Density Functional Theory (DFT) | Optimized geometry, electronic energy, dipole moment, HOMO/LUMO energies mdpi.com | Understanding stability, reactivity, and photophysical properties. nih.govuvm.edu |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties | Designing molecules for OLEDs and fluorescent sensors. |
| Molecular Docking | Binding affinity, interaction modes with biological macromolecules nih.govplos.org | Screening for potential drug candidates and understanding mechanism of action. researchgate.net |
| Molecular Dynamics (MD) Simulations | Stability of complexes, conformational changes over time plos.org | Assessing the stability of ligand-protein complexes and material structures. |
Expansion of Advanced Materials Applications Beyond Current Scope
While 8-hydroxyquinoline derivatives are well-established in applications like OLEDs and as chemosensors, the unique structure of this compound opens the door to new and expanded roles in advanced materials. scispace.comresearchgate.net
The presence of the allyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces and other materials. This could lead to the development of novel functional polymers with the inherent photophysical or metal-chelating properties of the quinolinium core. Such materials could find use in areas like ion-exchange resins, catalytic supports, or as components in smart materials that respond to external stimuli.
Furthermore, the exploration of this compound derivatives as building blocks for supramolecular assemblies is a promising research direction. The combination of the planar aromatic quinoline system, capable of π-π stacking, with the specific coordination geometry of the 8-hydroxyquinolinium ligand could be exploited to construct intricate, self-assembled architectures with emergent properties. These could include novel liquid crystals, gels, or functional nanomaterials. The development of quinolinium-based photocatalysts is also an emerging field with significant potential. acs.org
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing and characterizing 1-Allyl-8-hydroxyquinolinium?
- Methodological Answer : Synthesis typically involves quaternization of 8-hydroxyquinoline with allyl bromide under controlled conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for allyl protons (δ ~5.5–6.0 ppm for vinyl groups) and aromatic protons (δ ~7.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- Elemental Analysis : Validate purity (>95%) via C, H, N percentages.
- Infrared Spectroscopy (IR) : Identify O–H stretching (~3200 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹).
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Documentation : Include exact molar ratios, temperature, and catalyst details (if used).
- Control Experiments : Replicate baseline reactions (e.g., without allylating agents) to confirm product specificity.
- Peer Validation : Share raw spectral data (NMR, IR) in supplementary materials for cross-verification .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
-
Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost. Becke’s three-parameter exchange-correlation functional (B3) combined with Lee-Yang-Parr (LYP) correlation is recommended for thermochemical accuracy .
-
Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(2d,p) for higher accuracy in electronic excitation studies .
-
Software Tools : Gaussian, ORCA, or NWChem for simulating UV-Vis spectra and HOMO-LUMO gaps .
- Data Table : Comparison of DFT Methods for this compound
| Functional | Basis Set | Avg. Deviation (kcal/mol) | Application |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | 2.4 | Thermochemistry |
| M06-2X | 6-311++G(2d,p) | 3.1 | Excited States |
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., pH, solvent) that may affect ligand-receptor interactions. For example, protonation of the hydroxy group alters metal-chelating ability .
- Statistical Reconciliation : Use multivariate regression to isolate variables (e.g., substituent position, steric effects) contributing to divergent results .
- Cross-Validation : Compare findings with structurally analogous compounds (e.g., 8-hydroxyquinoline metal complexes) to identify trends .
Q. What strategies optimize the design of metal-chelating studies using this compound?
- Methodological Answer :
- pH Titration : Determine stability constants (log K) via UV-Vis spectrophotometry at varying pH levels.
- Competitive Ligand Assays : Introduce EDTA or DTPA to assess binding selectivity .
- X-ray Crystallography : Resolve crystal structures of metal complexes to confirm coordination geometry .
Data Analysis and Reporting
Q. How can researchers effectively present contradictory spectroscopic data in publications?
- Methodological Answer :
- Transparent Reporting : Highlight discrepancies in peak assignments (e.g., allyl vs. aromatic protons) and provide alternative interpretations .
- Error Analysis : Include confidence intervals for quantitative measurements (e.g., NMR integration ratios).
- Supplementary Material : Upload raw spectral files and computational input/output data for peer review .
Q. What frameworks guide the integration of computational and experimental data for this compound?
- Methodological Answer :
- Multi-Method Validation : Compare DFT-predicted vibrational frequencies with experimental IR data to refine computational models .
- Machine Learning : Train models on existing datasets to predict synthetic yields or bioactivity .
Ethical and Methodological Standards
Q. How should researchers handle incomplete or ambiguous characterization data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
